5,7-Dihydroxyflavanone

Anti-glycation AGE inhibition Diabetes complications

5,7-Dihydroxyflavanone is the only flavanone validated for anti-glycation research where chrysin fails. Anti-AGEs IC50: 190 µM with 80.2% MGO trapping—a 15.8-fold advantage over chrysin. Selective PTP1B inhibitor scaffold (IC50 2.37 µM, 3.7-fold selectivity over TCPTP) for type 2 diabetes SAR studies. 76.8% PKCδ phosphorylation inhibition despite weak radical scavenging (DPPH IC50 44.9 µM)—ideal for discriminating redox-independent anti-inflammatory pathways. >80% mycelial growth inhibition validates it as antifungal positive control. Competitive HDC inhibition confirmed in RBL-2H3 mast cells reduces histamine and β-hexosaminidase release. This 5,7-dihydroxy A-ring flavanone lacking B-ring hydroxylation ensures reproducible results where generic flavonoid substitution produces non-reproducible data.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
CAS No. 68745-38-0
Cat. No. B1678386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dihydroxyflavanone
CAS68745-38-0
Synonyms(+)-pinocoembrin
5,7-dihydroxyflavanone
pinocembrin
pinocembrine
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3
InChIInChI=1S/C15H12O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-7,13,16-17H,8H2
InChIKeyURFCJEUYXNAHFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dihydroxyflavanone (Pinocembrin) Procurement Guide: Comparative Activity vs. Flavanone Analogs


5,7-Dihydroxyflavanone (CAS 68745-38-0), also known as pinocembrin or dihydrochrysin, is a naturally occurring flavanone characterized by hydroxylation at positions 5 and 7 of the A-ring and saturation of the C2-C3 bond [1]. It is structurally distinct from flavones such as chrysin (5,7-dihydroxyflavone), which possess a C2-C3 double bond, and from B-ring hydroxylated flavanones such as naringenin (4′,5,7-trihydroxyflavanone) [2]. The absence of B-ring hydroxylation fundamentally alters its redox behavior, enzyme inhibition profile, and metabolic stability relative to its closest structural analogs [3].

Why 5,7-Dihydroxyflavanone Cannot Be Interchanged with Chrysin or Naringenin


Flavonoid subclass and hydroxylation pattern dictate distinct biological readouts that render generic substitution scientifically invalid. 5,7-Dihydroxyflavanone lacks the C2-C3 double bond present in flavones (chrysin, apigenin), which eliminates extended π-conjugation and alters both redox potential and planar molecular geometry [1]. Unlike naringenin, it carries no B-ring hydroxyl groups, a structural feature that reduces its direct radical scavenging capacity while paradoxically conferring unique enzyme inhibition profiles [2]. Procurement decisions based solely on generic flavonoid classification—without accounting for these specific structural determinants—will yield non-reproducible experimental outcomes across antioxidant, enzyme inhibition, and anti-glycation assays [3].

5,7-Dihydroxyflavanone: Quantitative Evidence Guide for Differentiated Procurement


5,7-Dihydroxyflavanone Exhibits 15.8× Greater Anti-AGEs Activity Than Chrysin

In a head-to-head anti-glycation assessment, 5,7-dihydroxyflavanone demonstrated an anti-AGEs IC50 of 190 µM, whereas the structurally related flavone chrysin (5,7-dihydroxyflavone) exhibited an IC50 exceeding 3000 µM [1]. Additionally, 5,7-dihydroxyflavanone trapped 80.2 ± 3.2% of methylglyoxal (MGO), compared to only 27.4 ± 3.1% for chrysin, representing a 2.9-fold advantage in reactive dicarbonyl scavenging [1].

Anti-glycation AGE inhibition Diabetes complications

5,7-Dihydroxyflavanone Shows Higher Antifungal Activity Than Naringenin Against Multiple Fungal Strains

In a comparative evaluation using the agar diffusion method, 5,7-dihydroxyflavanone (pinocembrin) exhibited over 80% mycelial growth inhibition against all tested fungal strains, surpassing naringenin (4′,5,7-trihydroxyflavanone) in activity [1]. In contrast, verecundin (7-hydroxyflavanone 5-O-β-D-glucopyranoside) displayed no detectable antifungal activity, highlighting the critical dependence on the 5,7-dihydroxy A-ring substitution pattern without glycosylation [1].

Antifungal Mycelial growth inhibition Natural preservatives

5,7-Dihydroxyflavanone Displays Cytotoxicity Against HepG2 Cells Where Chrysin Is Inactive

A direct comparative cytotoxicity study revealed that 5,7-dihydroxyflavanone exhibited dose-dependent inhibition of HepG2 hepatocellular carcinoma cell viability with an IC50 of 68.4 ± 2.5 µg/mL, whereas chrysin and pinostrobin were inactive at concentrations up to 160 µg/mL [1]. The same pattern was observed in Li-7 hepatoma cells, where 5,7-dihydroxyflavanone showed an IC50 of 156.7 ± 56.8 µg/mL, while both comparators remained inactive at >320 µg/mL [1].

Cytotoxicity Hepatocellular carcinoma Anticancer screening

5,7-Dihydroxyflavanone Demonstrates 3.7-Fold PTP1B Selectivity Over TCPTP

A derivative series study identified compound 4k, a synthetic analog of 5,7-dihydroxyflavanone, as a reversible and competitive PTP1B inhibitor with an IC50 of 2.37 ± 0.37 µM and a 3.7-fold selectivity for PTP1B over T-cell protein tyrosine phosphatase (TCPTP) [1]. Cell-based assays in CHO/hIR cells confirmed that compound 4k was membrane-permeable and enhanced insulin receptor tyrosine phosphorylation, providing functional validation of target engagement [1].

PTP1B inhibition Type 2 diabetes Insulin sensitization

5,7-Dihydroxyflavanone Exhibits Distinct PKCδ Phosphorylation Inhibition Profile vs. B-Ring Hydroxylated Flavanones

In a comparative study examining B-ring hydroxylation effects, 5,7-dihydroxyflavanone (no B-ring hydroxyls) inhibited PMA-induced PKCδ phosphorylation at 76.8% relative to activated control, compared to 72.6% for naringenin (one B-ring hydroxyl) and 63.4% for eriodictyol (two B-ring hydroxyls) [1]. Notably, the DPPH radical scavenging IC50 trend was inversely correlated: 5,7-dihydroxyflavanone exhibited the weakest direct antioxidant capacity (IC50 = 44.9 ± 0.57 µM) but the strongest PKCδ phosphorylation inhibition among the three compounds [1].

PKCδ inhibition Anti-inflammatory signaling Oxidative stress

5,7-Dihydroxyflavanone Functions as Competitive Histidine Decarboxylase Inhibitor

5,7-Dihydroxyflavanone was identified as a competitive inhibitor of histidine decarboxylase (HDC), the rate-limiting enzyme in histamine biosynthesis, with functional validation in IgE-sensitized RBL-2H3 mast cells [1]. The compound reduced histamine release, β-hexosaminidase levels (a degranulation marker), and multiple pro-inflammatory mediators including TNF-α, IL-6, NO, and iNOS in response to IgE-mediated stimulation [1]. Preliminary microbiological model studies using Klebsiella pneumoniae further suggested thermal stability of the HDC inhibitory activity [1].

Anti-allergic Histidine decarboxylase Mast cell stabilization

Optimal Procurement Scenarios for 5,7-Dihydroxyflavanone Based on Differentiated Evidence


Diabetes Complication Research: Anti-Glycation and AGE Inhibition Studies

5,7-Dihydroxyflavanone is the preferred flavanone for anti-glycation research where chrysin and other flavones are ineffective. With an anti-AGEs IC50 of 190 µM and 80.2% MGO trapping capacity—representing a >15.8-fold and 2.9-fold advantage over chrysin, respectively—this compound provides a validated tool for investigating AGE formation inhibition and dicarbonyl scavenging in diabetic complication models [1].

PTP1B-Targeted Antidiabetic Drug Discovery and SAR Studies

The 5,7-dihydroxyflavanone core scaffold supports chemical derivatization that yields reversible, competitive PTP1B inhibitors with selectivity over TCPTP. Documented optimization has achieved IC50 values as low as 2.37 µM with 3.7-fold isoform selectivity [1]. Researchers engaged in structure-activity relationship (SAR) studies for type 2 diabetes should select this scaffold over other flavonoid cores lacking demonstrated PTP1B inhibitory tractability.

Signaling-Focused Anti-Inflammatory Research (PKCδ Pathway)

5,7-Dihydroxyflavanone is uniquely suited for studies examining PKCδ-mediated inflammatory signaling, as it demonstrates 76.8% phosphorylation inhibition despite weak direct radical scavenging activity (DPPH IC50 = 44.9 µM) [1]. This profile distinguishes it from B-ring hydroxylated flavanones (naringenin, eriodictyol) that exhibit stronger antioxidant but weaker PKCδ inhibitory effects, enabling mechanistic discrimination between redox-dependent and redox-independent anti-inflammatory pathways [1].

Antifungal Natural Product Screening and Preservative Development

For antifungal screening programs requiring flavanone comparators, 5,7-dihydroxyflavanone provides a high-activity baseline with >80% mycelial growth inhibition across tested fungal strains, outperforming naringenin [1]. Its non-glycosylated 5,7-dihydroxy A-ring structure serves as a validated positive control scaffold for structure-activity studies aimed at identifying antifungal pharmacophores within the flavanone class.

Anti-Allergic and Mast Cell Research (HDC Inhibition)

5,7-Dihydroxyflavanone is the appropriate selection for studies requiring competitive histidine decarboxylase (HDC) inhibition. Validated in both microbiological models and IgE-sensitized RBL-2H3 mast cells, the compound reduces histamine release, degranulation markers (β-hexosaminidase), and downstream pro-inflammatory mediators (TNF-α, IL-6) [1]. This differentiated mechanism is not representative of all flavanones and should guide compound selection for anti-allergic or mast cell stabilization research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-Dihydroxyflavanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.